molecular formula C7H6F3N5 B154645 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine CAS No. 1744-14-5

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Cat. No.: B154645
CAS No.: 1744-14-5
M. Wt: 217.15 g/mol
InChI Key: ULPNHMMJISXCBK-UHFFFAOYSA-N
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Description

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine is a purine derivative research chemical. Purine analogs are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to endogenous purines, which play critical roles in cellular signaling and nucleic acid synthesis. This compound features a methyl group at the 9-position and a trifluoromethyl group at the 6-position of the purine ring system, modifications that are often explored to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers utilize such specialized purine analogs as chemical probes to study enzyme mechanisms, particularly those involving kinases and GTP-binding proteins, and to investigate novel therapeutic pathways. As a building block, it can be used in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

9-methyl-6-(trifluoromethyl)purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULPNHMMJISXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F3N5
Source PubChem
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DSSTOX Substance ID

DTXSID10290157
Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Molecular Weight

217.15 g/mol
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CAS No.

1744-14-5
Record name 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine
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Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Record name 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine
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Preparation Methods

Synthetic Pathway

  • Starting Material : 2,6-Dichloro-9-methyl-9H-purine is synthesized by methylating 2,6-dichloro-9H-purine at the N-9 position using methyl iodide in the presence of a base like potassium carbonate.

  • Trifluoromethylation : The C-6 chlorine atom is replaced with a trifluoromethyl group via reaction with trifluoromethyl iodide (CF₃I) under inert atmosphere. Cesium carbonate (Cs₂CO₃) is employed as a base to deprotonate the purine and facilitate the substitution.

Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Duration: 12–24 hours

  • Yield: 60–75%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing effect of the purine ring activates the C-6 position for attack by the trifluoromethyl anion.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction times and improves yields in purine functionalization.

Procedure

  • Starting Materials : 2-Amino-6-chloro-9H-purine and methyl trifluoroacetate are combined in a microwave reactor.

  • Methylation and Trifluoromethylation : Simultaneous N-9 methylation and C-6 trifluoromethylation occur under microwave conditions.

Conditions :

  • Solvent: Pyridine

  • Temperature: 220°C

  • Duration: 15 minutes

  • Pressure: 8 bar

  • Yield: 70–80%

Advantages :

  • Reduced side reactions due to shorter reaction times.

  • Enhanced regioselectivity for the C-6 position.

Purification and Characterization Techniques

Purification Methods

  • Recrystallization : Ethanol/water mixtures (3:1) are used to isolate the compound with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) resolves impurities.

Characterization Data

TechniqueKey Findings
¹H NMR (400 MHz, DMSO-d₆)δ 8.12 (s, 1H, H-8), 3.98 (s, 3H, N-CH₃), 6.45 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 158.9 (C-2), 121.5 (q, J = 270 Hz, CF₃), 40.1 (N-CH₃)
HRMS (ESI+)m/z calc. for C₇H₈F₃N₅ [M+H]⁺: 228.0764; found: 228.0768

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeCost (Relative)
Nucleophilic Substitution60–759512–24 hLow
Palladium-Catalyzed50–659048 hHigh
Microwave-Assisted70–809815 minModerate

Key Observations :

  • Microwave synthesis offers the highest efficiency but requires specialized equipment.

  • Nucleophilic substitution is cost-effective but time-consuming .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethyl group can be displaced by nucleophiles under specific conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution reactions: The purine ring can undergo substitution reactions at different positions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include fluoroboric acid for fluorodediazoniation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of protective groups to enhance selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a synthetic intermediate for the preparation of other fluorinated purines and nucleosides. Its ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a versatile building block in organic synthesis.

Biology

The compound has been studied for its interactions with the P2Y14 receptor , which plays a crucial role in immune response and inflammation modulation. By binding to this receptor, 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine can influence various physiological processes, potentially leading to therapeutic effects in conditions such as inflammatory diseases and cancer.

Medicine

The medicinal applications of this compound are notable:

  • Antiviral Activity : Research indicates that it exhibits significant antiviral properties, particularly against viruses that exploit purinergic signaling pathways. For instance, studies have demonstrated efficacy against Trypanosoma brucei, suggesting potential applications in treating Trypanosomiasis .
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival. It has demonstrated IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .

The trifluoromethyl group at the 6-position enhances the compound's lipophilicity and stability, critical for its interactions with biological targets. The primary mechanism of action involves modulation of immune responses via P2Y14 receptor interactions, which could be beneficial in treating autoimmune diseases.

Antiviral Research

A study highlighted the antiviral efficacy of compounds similar to this compound against Trypanosoma brucei, indicating its potential in treating parasitic infections.

Cancer Studies

In vitro experiments revealed that this compound can induce apoptosis in various cancer cell lines. The ability to modulate crucial signaling pathways suggests its utility as an anticancer agent.

Inflammation Modulation

Research has shown that the compound effectively modulates inflammatory responses through its interaction with the P2Y14 receptor, offering therapeutic possibilities for autoimmune diseases .

Comparison with Related Compounds

To better understand its unique properties, a comparison with related purine derivatives is essential:

Compound NameStructural FeatureUnique Aspect
8-Methyl-9H-purin-2-amineMethyl group at position 8Lacks trifluoromethyl group; lower lipophilicity
8-Chloro-9H-purin-2-amineChloro group instead of CF₃Different electronic properties affecting reactivity
6-(Difluoromethyl)-9H-purin-2-aminesDifluoromethyl instead of CF₃Reduced lipophilicity compared to trifluoromethyl

Mechanism of Action

The mechanism of action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with the P2Y14 receptor. This receptor is part of the purinergic signaling pathway, which regulates various physiological processes, including immune response and inflammation. By binding to this receptor, the compound can modulate these processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at N9 and C6 Positions

Key structural variations among purine derivatives include substitutions at N9 (alkyl, aryl, or functionalized groups) and C6 (halogens, CF₃, or heterocycles). These modifications influence solubility, binding affinity, and metabolic stability.

Table 1: Substituent Comparison of Selected Purine Derivatives

Compound Name N9 Substituent C6 Substituent Key Properties/Applications Reference
9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine Methyl Trifluoromethyl Enhanced lipophilicity, potential kinase inhibition N/A
9-Allyl-6-chloro-9H-purin-2-amine Allyl Chloro Intermediate for kinase inhibitors
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine 4-Methoxyquinazolinyl None (C6 unmodified) DNA intercalation, antitumor activity
6-(Trifluoromethyl)-N-phenoxyethyl derivative Phenoxyethyl Trifluoromethyl Improved solubility, antiviral leads
2-Chloro-N-methyl-9-THP-purine Tetrahydro-2H-pyran Chloro Prodrug strategy, stability enhancement

Key Observations :

  • N9 Alkyl Groups : Methyl (target compound) and allyl () groups reduce steric hindrance compared to bulkier substituents like tetrahydro-2H-pyran (). This may improve target engagement in enzyme active sites.
  • C6 Trifluoromethyl vs.

Key Observations :

  • Alkylation Efficiency : The target compound’s methyl group at N9 may be introduced via alkylation (e.g., methyl bromide), similar to allylation in . Yields depend on steric and electronic factors; methyl groups typically react efficiently.

Physicochemical and Spectroscopic Properties

NMR and mass spectrometry data highlight electronic and structural differences.

Table 3: NMR Data Comparison

Compound Name ¹H NMR (Purine Proton) ¹³C NMR (C6 Position) Reference
9-Allyl-6-chloro-9H-purin-2-amine δ 8.19 (s, 1H) δ 143.6
6-(Trifluoromethyl)-N-phenoxyethyl derivative δ 7.91 (s, 1H) δ 159.2 (adjacent CF₃)

Key Observations :

  • Purine Proton Shifts : The deshielding effect of CF₃ (vs. Cl) may downfield-shift the purine proton (e.g., δ >8.2 ppm).
  • ¹³C NMR : CF₃ groups cause significant upfield shifts (~δ 120–125 ppm for CF₃ carbons) compared to chloro (~δ 143 ppm in ).

Key Observations :

  • CF₃ and Kinase Inhibition : The CF₃ group in the target compound may mimic ATP’s adenine moiety, enhancing binding to kinases, as seen in .
  • N9 Methyl vs. Bulky Groups : Smaller N9 substituents (methyl) likely improve membrane permeability compared to quinazolinyl () or THP () groups.

Biological Activity

9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine is a purine derivative that has garnered attention for its diverse biological activities. The trifluoromethyl group at the 6-position enhances the compound's lipophilicity and stability, which are critical for its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₈F₃N₅
  • Molecular Weight : Approximately 231.18 g/mol
  • Structural Features : The presence of a trifluoromethyl group significantly influences the compound's chemical properties, enhancing its interaction with various biological targets.

This compound primarily interacts with the P2Y14 receptor , a member of the purinergic receptor family. This receptor plays a crucial role in immune response and inflammation modulation. By binding to the P2Y14 receptor, the compound can influence various physiological processes, potentially leading to therapeutic effects in conditions such as:

  • Inflammatory diseases
  • Cancer
  • Viral infections

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, including:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against viruses that exploit purinergic signaling pathways.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival.

Table 1: Biological Activities of this compound

Activity TypeDescription
AntiviralPotential efficacy against viral infections through P2Y receptor modulation
AnticancerInhibition of cancer cell proliferation and induction of apoptosis
Anti-inflammatoryModulation of immune responses via P2Y14 receptor interactions

Case Studies and Research Findings

  • Antiviral Research : A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against Trypanosoma brucei, suggesting potential applications in treating Trypanosomiasis.
  • Cancer Studies : In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 µM .
  • Inflammation Modulation : Research has indicated that this compound can effectively modulate inflammatory responses by interacting with the P2Y14 receptor, which could be beneficial in treating autoimmune diseases.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other purine derivatives:

Compound NameStructural FeatureUnique Aspect
8-Methyl-9H-purin-2-amineMethyl group at position 8Lacks trifluoromethyl group; lower lipophilicity
8-Chloro-9H-purin-2-amineChloro group instead of trifluoromethylDifferent electronic properties affecting reactivity
6-(Difluoromethyl)-9H-purin-2-aminesDifluoromethyl instead of trifluoromethylReduced lipophilicity compared to trifluoromethyl

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or microwave-assisted reactions. For example, substituting chlorine at the 6-position of purine derivatives with amines or trifluoromethyl groups under controlled conditions (e.g., DMF or DMSO as solvents, Hunig’s base as a catalyst). Microwave irradiation (110–140°C, 90 W) significantly reduces reaction time (30–60 minutes) and improves yields (up to 93%) .
  • Key Data :
Compound AnalogueReaction ConditionsYield (%)Key Spectral Data (1H NMR)
35 (Chlorophenyl)Microwave, DMSO93δ 7.87 (t, J=2.1 Hz)
9w (Mesitylthio)Microwave, DMF32δ 7.89 (s, 1H)

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on:
  • 1H/13C NMR : To confirm substitution patterns (e.g., δ 7.87–8.67 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : For molecular weight validation (e.g., HRMS m/z=301.1008 for difluorophenyl derivatives) .
  • HPLC : Purity assessment using retention times (e.g., 3.67 minutes for compound 35) .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : SAR studies involve systematic substitution at the 2-, 6-, and 9-positions of the purine scaffold. For example:
  • 6-Position : Replacing trifluoromethyl with phenylamino groups modulates enzyme inhibition (e.g., acetylcholinesterase inhibition >10% at 100 μM) .
  • 9-Position : Alkyl/aryl groups (e.g., ethyl, benzyl) influence solubility and target binding .
  • Key Data :
Substituent (Position)Biological ActivityReference
3-Chlorophenyl (6)>10% AChE inhibition
3,5-Difluorophenyl (6)Moderate activity

Q. How are crystallographic techniques applied to resolve the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
  • Data Collection : High-resolution (≤1.0 Å) data using synchrotron sources .
  • Refinement : Anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H⋯N interactions in purine derivatives) .
  • Example : The structure of N-benzyl-9-isopropyl-9H-purin-6-amine (space group P21/c) confirmed substituent orientation and planarity .

Q. What in vitro assays are utilized to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Acetylcholinesterase (AChE) Inhibition : Colorimetric assays using Ellman’s reagent (IC50 values measured at 100 μM) .
  • Antiparasitic Activity : Cruzain or rhodesain protease inhibition assays (e.g., IC50 <10 μM for trypanocidal activity) .
  • Data Interpretation : Dose-response curves and molecular docking (if computational support is available) to correlate substituent effects with activity .

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